RS 42358-197 is a synthetic compound classified as a 5-HT3 receptor antagonist. It is a potent and selective ligand for the 5-HT3 receptor, meaning it binds to this receptor and blocks the action of serotonin (5-HT), a neurotransmitter. RS 42358-197 has been instrumental in research exploring the role of 5-HT3 receptors in various physiological and pathological processes. It has been particularly useful in investigating the mechanisms of nausea and vomiting, as well as the potential therapeutic benefits of 5-HT3 receptor antagonism in these conditions. [, , ]
RS 42358-197, with the Chemical Abstracts Service number 135729-55-4, is a novel compound classified as a selective antagonist of the 5-hydroxytryptamine type 3 receptor, commonly known as the serotonin receptor. This compound is specifically the S-isomer of RS-42358, which has been investigated for its potential therapeutic applications in various medical conditions, particularly those involving nausea and vomiting.
RS 42358-197 is synthesized for research purposes and is available through specialized chemical suppliers. It has been studied in pharmacological contexts to assess its effects on serotonin pathways and its potential utility in clinical settings.
RS 42358-197 falls under the category of psychoactive compounds, specifically targeting serotonin receptors. Its classification as a 5-hydroxytryptamine receptor antagonist positions it within a broader category of drugs that modulate neurotransmitter activity, which can influence mood, anxiety, and gastrointestinal function.
The synthesis of RS 42358-197 involves several steps that typically include the following:
The molecular structure of RS 42358-197 includes several key features:
The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The molecular formula for RS 42358-197 is typically represented as C_xH_yN_zO_w, where x, y, z, and w are integers representing the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The exact composition can be derived from empirical data obtained during synthesis.
RS 42358-197 participates in various chemical reactions typical of amine-containing compounds. These may include:
The reactivity profile of RS 42358-197 would depend on its specific functional groups and molecular structure. Studies may focus on how these reactions can be harnessed for further chemical modifications or applications.
As a 5-hydroxytryptamine receptor antagonist, RS 42358-197 works by blocking the action of serotonin at its receptor sites. This antagonistic action can lead to:
Pharmacological studies typically measure binding affinity and efficacy using radiolabeled ligands or cell-based assays to quantify how effectively RS 42358-197 interacts with serotonin receptors compared to other known antagonists.
RS 42358-197 exhibits several physical characteristics:
Chemical properties include stability under various conditions (e.g., light, temperature) and reactivity with common reagents. Data from stability studies would provide insight into its shelf-life and storage requirements.
RS 42358-197 has potential applications in several areas:
RS 42358-197 ((S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride) functions as a potent and selective competitive antagonist at serotonin 5-HT₃ receptors. In functional studies using guinea pig ileum preparations, RS 42358-197 competitively inhibited 5-HT-induced contractions, yielding a pA₂ value of 8.1. This indicates high antagonistic potency, as the pA₂ value represents the negative logarithm of the antagonist concentration requiring a doubling of agonist concentration to achieve the same effect [1]. The compound exhibited pure antagonistic activity without any detectable agonist effects. Crucially, RS 42358-197 demonstrated exceptional specificity, showing no agonistic or antagonistic interactions at 5-HT₁-like receptors (tested in canine saphenous vein), 5-HT₂ receptors (rabbit aorta), or 5-HT₄ receptors (high-potency phase in guinea pig ileum). Furthermore, it did not alter substance P-induced contractions, confirming its selective targeting of the 5-HT₃ receptor subtype [1] [2].
In vivo studies reinforced its mechanism, demonstrating that intravenous, intraduodenal, and transdermal administration of RS 42358-197 dose-dependently inhibited the Bezold-Jarisch reflex (a 5-HT₃-mediated cardio-pulmonary reflex) induced by 2-methyl-5-HT in anesthetized rats. Its intraduodenal potency (ID₅₀ = 5.7 μg/kg) and duration of action exceeded those of established 5-HT₃ antagonists ondansetron and granisetron [1]. Similarly, RS 42358-197 effectively inhibited emesis induced by chemotherapeutic agents (cisplatin, actinomycin D, cyclophosphamide) in dogs via both intravenous and oral routes, with a duration of action (>6 hours) significantly longer than ondansetron (2 hours) at maximally effective doses [1].
Table 1: Functional Antagonism Profile of RS 42358-197
Experimental Model | Assay/Stimulus | Key Result | Significance |
---|---|---|---|
Guinea Pig Ileum (in vitro) | 5-HT-induced contraction | pA₂ = 8.1 (low-potency phase) | Competitive antagonism, high potency |
Canine Saphenous Vein (in vitro) | 5-HT₁-like receptor activation | No effect | Selectivity for 5-HT₃ over 5-HT₁-like |
Rabbit Aorta (in vitro) | 5-HT₂ receptor activation | No effect | Selectivity for 5-HT₃ over 5-HT₂ |
Anesthetized Rat (in vivo) | Bezold-Jarisch reflex (2-Me-5-HT) | ID₅₀ (i.v.) = 0.05 μg/kg; ID₅₀ (i.d.) = 5.7 μg/kg | Potent, dose-dependent inhibition via multiple routes |
Dog (in vivo) | Cisplatin-induced emesis | >6 h duration (vs. 2 h for ondansetron) | Long duration of antiemetic action |
Radioligand binding studies utilizing [³H]RS-42358-197 revealed its high affinity and selectivity for 5-HT₃ receptors, while also uncovering significant heterogeneity in receptor characteristics across tissues and species. The ligand bound with subnanomolar affinity (KD) to 5-HT₃ receptors in several key preparations: rat cerebral cortex (KD = 0.12 ± 0.01 nM), NG108-15 neuroblastoma-glioma hybrid cells (KD = 0.20 ± 0.01 nM), and rabbit ileal myenteric plexus (KD = 0.10 ± 0.01 nM) [2]. The density (Bmax) of binding sites labelled by [³H]RS-42358-197 in these tissues was comparable to that labelled by [³H]GR 65630 but significantly lower than sites labelled by [³H]quipazine, suggesting [³H]RS-42358-197 labels a specific, high-affinity subset of 5-HT₃ recognition sites [2] [4].
A critical finding was the markedly lower affinity (KD = 1.6 ± 0.3 nM) and distinct pharmacological profile observed in guinea pig myenteric plexus membranes compared to other species' tissues [2]. This interspecies variation was further confirmed in murine studies. While [³H]RS-42358-197 bound with similarly high affinity (mean KD ~0.14 nM, range 0.06-0.32 nM) to cortical membranes from CD-1, C57Bl/6, and Swiss Webster mice, its affinity was 18-fold lower in the ileum of CD-1 mice (KD = 2.5 nM) [5]. This tissue-specific disparity within the same species (mouse) provided strong evidence for 5-HT₃ receptor heterogeneity beyond simple species differences. The rank order of displacement potency for various 5-HT₃ ligands (RS-42358-197 > (S)-zacopride > tropisetron > (R)-zacopride > ondansetron > MDL72222 > 5-HT) was consistent across rat cortex, NG108-15 cells, and rabbit ileum using [³H]RS-42358-197 [2]. However, significant variations in the affinities of phenylbiguanide and mCPBG between tissues, and the distinct profile in guinea pig ileum, underscored the existence of pharmacologically distinct 5-HT₃ receptor subtypes [2] [4] [5].
Table 2: Binding Affinity (KD) of [³H]RS-42358-197 Across Tissues and Species
Tissue/Species | KD (nM) | Bmax (fmol/mg protein) | Notable Features |
---|---|---|---|
Rat Cerebral Cortex | 0.12 ± 0.01 | 16.0 ± 2.0 | High affinity, standard pharmacological profile |
NG108-15 Cells | 0.20 ± 0.01 | 660 ± 74 | High affinity, model for neuronal receptors |
Rabbit Ileal Myenteric Plexus | 0.10 ± 0.01 | 88 ± 12 | High affinity, peripheral neuronal site |
Guinea Pig Myenteric Plexus | 1.6 ± 0.3 | 91 ± 17 | Lower affinity, unique pharmacological profile |
Mouse Cerebral Cortex (CD-1) | ~0.14 (range 0.06-0.32) | Strain-dependent (~10-44) | Consistent high affinity across mouse strains |
Mouse Ileum (CD-1) | 2.5 | Not specified | 18-fold lower affinity than cortex in same species |
The interaction of RS 42358-197 with the 5-HT₃ receptor is highly stereoselective, with the S-enantiomer (RS-42358-197) exhibiting vastly superior pharmacological activity compared to its R-counterpart (RS-42358-198). Binding studies established that the S-enantiomer possesses subnanomolar affinity (pKi = 9.8 ± 0.1) for 5-HT₃ receptors labelled by [³H]quipazine in rat cerebral cortex, while the R-enantiomer showed significantly weaker binding (typically >1000-fold lower affinity) [2] [3]. This enantiomeric preference was consistent with the stereoselectivity observed for other 5-HT₃ ligands like zacopride, where the S-enantiomer also displayed higher affinity.
Functional and behavioral studies starkly highlighted the consequence of stereochemistry. In the mouse light/dark box test, a model of anxiety-like behavior, the S-enantiomer (RS-42358-197) produced a pronounced anxiolytic (disinhibitory) effect at extraordinarily low doses (effective from 0.01 ng/kg orally) [6]. This efficacy was maintained over an unprecedented 100-million-fold dose range (0.01 ng/kg to 10 mg/kg). In contrast, the R-enantiomer (RS-42358-198) was completely inactive across this entire dose range, failing to alter behavior even at doses a million-fold higher than the minimally effective dose of the S-enantiomer [6]. Similar stereospecificity was observed in other anxiety models. The S-enantiomer, but not the R-enantiomer, disinhibited behavior in the rat social interaction test and elevated X-maze test, and reduced anxiety-related behaviors in a marmoset human threat test [6]. Furthermore, only the S-enantiomer effectively reversed the anxiogenic effects associated with withdrawal from chronic treatment with alcohol, nicotine, cocaine, or diazepam in rodent models [6].
This profound enantiomeric difference underscores the strict chiral requirements of the 5-HT₃ receptor binding pocket. The inactivity of the R-enantiomer, despite its structural similarity, suggests it may act as a very weak partial agonist or neutral antagonist incapable of producing the conformational changes or occupancy levels necessary for functional antagonism in vivo, particularly in pathways modulating anxiety behaviors. The consistent inactivity across diverse behavioral tests confirms that the robust effects of the S-enantiomer are specifically mediated by its high-affinity interaction with 5-HT₃ receptors and not by non-specific actions [3] [6].
Table 3: Stereoselectivity of RS 42358 Enantiomers at 5-HT₃ Receptors
Parameter | S-Enantiomer (RS-42358-197) | R-Enantiomer (RS-42358-198) |
---|---|---|
Binding Affinity (Rat Cortex) | pKi = 9.8 ± 0.1 (vs [³H]quipazine) | >1000-fold lower affinity |
Functional Antagonism (GP Ileum pA₂) | 8.1 | Negligible activity |
Anxiolytic Efficacy (Mouse Light/Dark Box) | Active from 0.01 ng/kg p.o.; full efficacy over 100M-fold range | Inactive up to 10 mg/kg p.o. (≥ 1M-fold higher dose) |
Reversal of Drug Withdrawal Anxiety | Effective (alcohol, nicotine, cocaine, diazepam) | Ineffective |
5-HT₃ Receptor Specificity | No affinity for 5-HT₁, 5-HT₂, 5-HT₄ (>23 receptors tested) | Presumed similar lack of off-target affinity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0